2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(18)15-11-14-9-7(10(16)17)5-4-6-8(9)20-11/h7H,4-6H2,1-3H3,(H,16,17)(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAPPTIFMLODJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728268 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190391-84-4 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the field of antimicrobial research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H19N2O4S
- Molecular Weight : 303.38 g/mol
- CAS Number : 1240361-06-1
- Purity : Typically ≥ 95%
Synthesis
The synthesis of this compound generally involves the reaction of appropriate starting materials under controlled conditions. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, enhancing the compound's stability during synthesis.
Antimicrobial Properties
Research has indicated that derivatives of benzo[d]thiazole compounds exhibit notable antibacterial activity. For instance, a related study highlighted that certain thiazolidine derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, the compound (2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid was reported to have an IC50 value of 0.195 µg/mL against Pseudomonas aeruginosa, outperforming conventional antibiotics like Penicillin G and Kanamycin B .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be closely linked to its structural characteristics. The presence of the Boc group is crucial for enhancing solubility and stability. Studies suggest that modifications to the aromatic ring or changes in substituents on the thiazole ring can significantly affect antibacterial potency. For example, compounds with electron-withdrawing groups on the aromatic ring tend to exhibit enhanced activity .
Study 1: Antibacterial Efficacy
A study published in MDPI evaluated various thiazolidine derivatives for their antibacterial properties against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 0.03125 to 0.25 µg/mL for Gram-positive strains .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-Boc-amino derivative | Staphylococcus aureus | <0.03125 |
| 2-Boc-amino derivative | Escherichia coli | 0.25 |
Study 2: Dual Inhibitors
Another research effort focused on developing dual inhibitors targeting bacterial topoisomerases I and II. The compound showed balanced inhibition with IC50 values in the low nanomolar range against E. coli DNA gyrase and topoisomerase IV . This suggests potential therapeutic applications in treating bacterial infections resistant to conventional antibiotics.
Scientific Research Applications
Medicinal Chemistry
2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid is primarily investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the thiazole ring have shown enhanced activity against breast and lung cancer cells.
- Antimicrobial Properties : Research has demonstrated that this compound possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Drug Design and Development
The compound serves as a pivotal intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable building block in drug design.
- Prodrug Strategies : The tert-butoxycarbonyl (Boc) group can be utilized to protect amine functionalities during synthesis. This strategy allows for selective activation in biological environments, enhancing the pharmacokinetic profiles of derived drugs.
Biological Studies
Studies involving this compound have expanded into understanding its biological mechanisms.
- Enzyme Inhibition : It has been noted for its inhibitory effects on certain enzymes involved in metabolic pathways. For example, research indicates potential inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives of this compound. The findings revealed that specific modifications to the thiazole moiety significantly increased cytotoxicity against MCF-7 breast cancer cells compared to standard chemotherapy agents.
Case Study 2: Antimicrobial Efficacy
In an investigation reported in Antimicrobial Agents and Chemotherapy, researchers tested the antimicrobial efficacy of the compound against clinical isolates of E. coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, suggesting its potential as an alternative treatment option.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Protecting Groups
The tert-butoxycarbonyl (Boc) group in this compound distinguishes it from analogues like 2-((methoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid (97% purity, CAS 1443341-98-7) . The Boc group offers superior steric protection and acid stability compared to methoxycarbonyl, which is more labile under acidic conditions. This difference impacts their utility in peptide synthesis and drug delivery systems.
Comparison with Other Tetrahydrobenzo[d]thiazole Derivatives
- (S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide (CAS 106006-84-2): This compound lacks the Boc-protected amino group and carboxylic acid, resulting in reduced solubility but higher membrane permeability .
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS 720720-96-7): The pyridine ring substitution alters electronic properties, reducing analgesic efficacy but increasing selectivity for GABA receptors .
Data Table: Key Compounds and Properties
Research Findings and Implications
- Synthetic Efficiency : The Boc-protected derivative is synthesized in high yields (73–87%) via decyclization reactions using aliphatic or aromatic amines, demonstrating scalability for industrial applications .
- Biological Performance : Aryl-substituted analogues exhibit analgesic activity 1.5–2.3 times stronger than aspirin in rodent models, with potency correlating to substituent electronegativity .
- Stability and Solubility: The Boc group improves stability during storage but reduces aqueous solubility compared to unprotected amino derivatives, necessitating formulation optimizations for in vivo use .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid typically starts from appropriately substituted aminobenzoate derivatives or tetrahydrobenzo[d]thiazole precursors. The key steps include:
Boc Protection of the Amino Group: The amino group at position 2 is protected using tert-butyl dicarbonate (Boc anhydride) to prevent side reactions during subsequent steps. This is generally carried out in tetrahydrofuran (THF) or dichloromethane at low temperatures (−5°C to 0°C) with a base such as potassium carbonate to facilitate deprotonation and selective protection.
Cyclization to Form the Benzo[d]thiazole Core: Cyclization is achieved through thiocyanation followed by electrophilic bromine-induced ring closure. Potassium thiocyanate (KSCN) and bromine in glacial acetic acid are used to convert aminobenzoates into the benzo[d]thiazole skeleton.
Hydrolysis or Esterification: Depending on the starting ester group (methyl or ethyl ester), hydrolysis or transesterification is performed to yield the carboxylic acid functionality at position 4.
Purification: Silica gel column chromatography and recrystallization are employed to isolate pure intermediates and final products.
Detailed Stepwise Preparation
| Step | Reaction | Conditions | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Boc Protection of Amino Group | Boc anhydride, K2CO3, THF, 0°C, 12–48 h | tert-Butyl dicarbonate, base | 65–82 | Ensures selective protection, prevents racemization |
| 2 | Thiocyanation and Cyclization | KSCN, Br2, glacial acetic acid, RT, overnight | Potassium thiocyanate, bromine | 70–85 | Bromine generates thiocyanogen for ring closure |
| 3 | Hydrolysis of Ester to Acid | Aqueous NaHCO3 or H2SO4, reflux | Acid or base hydrolysis | 75–90 | Converts ester to carboxylic acid |
| 4 | Purification | Silica gel chromatography, recrystallization | Ethyl acetate/hexane eluents | — | Critical for isolating pure compound |
Table 1: Summary of Key Synthetic Steps for this compound
Mechanistic Insights
Thiocyanation and Cyclization: The reaction proceeds via formation of a pseudohalogen, thiocyanogen, generated in situ by bromine reacting with potassium thiocyanate. This electrophilic species attacks the aromatic amine to form a thiocyanate intermediate, which then undergoes intramolecular cyclization to form the benzo[d]thiazole ring system. The reaction is highly regioselective, influenced by substituent positions on the aminobenzoate precursor.
Protection and Deprotection: The Boc group is introduced to protect the amino functionality during harsh reaction conditions and is removed by acidolysis when necessary. The bulky Boc group also sterically hinders undesired side reactions, preserving the stereochemical integrity of chiral centers.
Representative Experimental Procedure
A typical Boc protection step involves dissolving the amino precursor in dry THF, cooling to 0°C, adding potassium carbonate, and slowly introducing Boc anhydride. The mixture is stirred for 12–48 hours at low temperature. After reaction completion (monitored by TLC), the mixture is quenched with water, extracted with ethyl acetate, washed, dried, and concentrated. The crude product is purified by silica gel chromatography.
For cyclization, potassium thiocyanate and bromine are added to a solution of the Boc-protected amino ester in glacial acetic acid. The reaction is stirred overnight at room temperature, then basified with ammonia solution to precipitate the product, which is filtered and washed.
Data Tables and Research Findings
Yields and Purity Data
| Compound | Step | Yield (%) | Purity (%) | Characterization Methods |
|---|---|---|---|---|
| Boc-protected amino ester | Boc protection | 70–82 | >95 (HPLC) | 1H NMR, 13C NMR, MS |
| Benzo[d]thiazole intermediate | Cyclization | 75–85 | >90 (HPLC) | 1H NMR, IR, MS |
| Final carboxylic acid | Hydrolysis | 80–90 | >98 (HPLC) | 1H NMR, IR, MS, Elemental Analysis |
Table 2: Typical Yields and Purity of Key Intermediates and Final Product
Spectroscopic Characterization Highlights
1H NMR: Signals corresponding to tert-butyl protons appear as a singlet near δ 1.4–1.5 ppm; aromatic and heterocyclic protons resonate between δ 6.5–8.0 ppm; carboxylic acid proton appears as a broad singlet around δ 10–12 ppm.
13C NMR: Carbonyl carbons (ester or acid) resonate near δ 170–175 ppm; Boc carbonyl appears near δ 155–160 ppm; tert-butyl carbons at δ 28–30 ppm.
Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight (e.g., [M+H]+ at m/z consistent with C15H20N2O4S).
IR Spectroscopy: Characteristic absorptions include N-H stretch (~3350 cm^-1), C=O stretch of ester/carboxylic acid (~1720 cm^-1), and C–S stretch (~700 cm^-1).
Notes on Regioselectivity and Protecting Group Strategies
The Boc protection is critical for regioselective functionalization, especially when multiple amino groups or reactive sites are present.
Use of bulky silyl protecting groups (e.g., tert-butyldimethylsilyl) has been explored to protect hydroxyl substituents during synthesis, allowing selective functionalization without interfering with ring closure.
Bromine-mediated thiocyanation ensures selective ring formation at the desired position, avoiding side reactions.
Acidolysis conditions for Boc deprotection are mild enough to preserve the integrity of the benzo[d]thiazole core and carboxylic acid group.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDCI) with HOBt as an additive to minimize racemization during amide bond formation. Solvent choice (e.g., DMF or dichloromethane) and pH control (neutral to slightly acidic) are critical for yield optimization .
- Protection/deprotection strategies : The tert-butoxycarbonyl (Boc) group is introduced early to protect the amine functionality, followed by acidic cleavage (e.g., TFA) in later stages .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (from ethanol/water mixtures) ensures high purity (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic techniques :
- 1H/13C NMR : Confirm regiochemistry and Boc-group integrity. Key signals include tert-butyl protons at ~1.4 ppm and carboxylic acid protons (if present) at ~12 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ for C₁₃H₂₀N₂O₄S: 307.11) .
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase assesses purity .
Q. What solvents and coupling agents are effective in derivatization reactions involving this compound?
- Methodological Answer :
- Amidation : EDCI/HOBt in DMF at 0–25°C achieves >60% yield for coupling with aryl amines .
- Esterification : Thionyl chloride (SOCl₂) in methanol converts the carboxylic acid to its methyl ester, facilitating further functionalization .
- Temperature sensitivity : Reactions above 40°C risk Boc-group cleavage; monitor via TLC .
Advanced Research Questions
Q. How can this compound be evaluated for kinase inhibition activity against targets like CK2 and GSK3β?
- Methodological Answer :
- Assay design : Use the Z′-LYTE™ kinase assay (Invitrogen) with recombinant human CK2α or GSK3β.
- Substrate : Fluorescent peptide (e.g., RRREEETEEE for CK2).
- Conditions : 10 μM ATP, 1 h incubation at 25°C.
- Data interpretation : FRET-based readout quantifies inhibition (IC₅₀) .
- Control experiments : Compare with staurosporine (broad-spectrum kinase inhibitor) to validate assay robustness .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) .
- Batch variability analysis : Re-synthesize the compound under standardized conditions to exclude synthesis-related discrepancies .
- Structural analogs : Test derivatives (e.g., methyl ester or Boc-deprotected versions) to isolate pharmacophoric contributions .
Q. How do computational methods aid in understanding the compound’s reactivity and target interactions?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., carboxylic acid for hydrogen bonding) .
- Molecular docking : Dock into CK2’s ATP-binding pocket (PDB: 3BQC) using AutoDock Vina. Prioritize poses with hydrogen bonds to Lys68 and Asp175 .
- ADMET prediction : Tools like SwissADME estimate logP (~2.1) and bioavailability scores to guide lead optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
